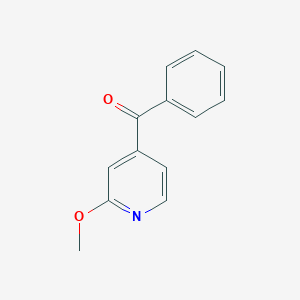

(2-Methoxy-4-pyridinyl)phenyl-methanone

Description

(2-Methoxy-4-pyridinyl)phenyl-methanone is a bifunctional aromatic ketone comprising a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group linked via a ketone moiety. This compound belongs to the class of diaryl ketones, which are pivotal in pharmaceutical and materials science due to their structural rigidity and diverse reactivity. For instance, pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone () shares a similar diaryl ketone scaffold but includes additional substituents like pyrrolidinylethoxy, highlighting the structural flexibility of this class .

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-9-11(7-8-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSGLJSAHLZOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376242 | |

| Record name | (2-Methoxypyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332133-57-0 | |

| Record name | (2-Methoxypyridin-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2-Methoxy-4-pyridinyl)phenyl-methanone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like ethanol or water, and bases such as potassium carbonate.

Chemical Reactions Analysis

(2-Methoxy-4-pyridinyl)phenyl-methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Overview

(2-Methoxy-4-pyridinyl)phenyl-methanone, with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol, is an organic compound notable for its diverse applications in scientific research. Its unique structure, featuring a methoxy group attached to a pyridine ring and a phenyl-methanone moiety, facilitates various chemical reactions and biological interactions, making it valuable across multiple fields.

Key Reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution can occur, allowing for the replacement of the methoxy group under suitable conditions.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, contributing to advancements in synthetic methodologies and materials science.

Biology

This compound is under investigation for its potential biological activities . Research indicates that it may interact with various biomolecules, potentially influencing pathways related to oxidative stress and inflammation. Its structural characteristics suggest it may act as an inhibitor or modulator of specific enzymes .

Medicine

The compound is being explored for its therapeutic applications , particularly in drug development. Its derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) or in treatments for conditions like cancer due to its anticancer properties .

Industry

In industrial applications, this compound is involved in the development of new materials and chemical processes, leveraging its chemical reactivity and stability.

Case Study 1: Antioxidant Activity

A study focused on synthesizing related compounds demonstrated significant antioxidant activity using the DPPH method. The synthesized derivatives exhibited varying degrees of efficacy, indicating potential for developing antioxidant agents based on the this compound scaffold .

Case Study 2: Biological Evaluation

Research has shown that modifications of this compound can lead to compounds with enhanced cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB 231 while maintaining low toxicity toward normal cells . This highlights its potential as a lead compound in anticancer drug design.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule creation |

| Biology | Biological activity studies | Potential enzyme inhibition |

| Medicine | Precursor in drug synthesis | Possible NSAID development |

| Industry | Material development | Enhanced chemical processes |

Mechanism of Action

The mechanism of action of (2-Methoxy-4-pyridinyl)phenyl-methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The position and nature of substituents significantly influence molecular geometry and intermolecular interactions. For example:

- 2-Methoxy-4-(2-methoxyphenyl)ethanone () features a pyridine ring with methoxy groups at the 2- and 4-positions. X-ray studies reveal bond lengths of 1.36 Å for the pyridine C–N bond and 1.45 Å for C–O in the methoxy group, consistent with typical aromatic systems. The dihedral angle between the pyridine and phenyl rings is 12.5°, indicating moderate conjugation .

- 2-Bromo-1-(2-methoxy-4-pyridinyl)ethanone () replaces the phenyl group with a brominated ethanone moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, altering the ketone’s reactivity and crystal packing compared to the non-halogenated parent compound .

Table 1: Key Structural Parameters of Analogs

| Compound | Bond Length (C–N, Å) | Bond Length (C–O, Å) | Dihedral Angle (°) |

|---|---|---|---|

| 2-Methoxy-4-(2-methoxyphenyl)ethanone | 1.36 | 1.45 | 12.5 |

| Pyridin-4-yl[4-(2-pyrrolidinylethoxy)phenyl]methanone | 1.34 (pyridine) | 1.42 (ether) | 18.2 |

Physicochemical Properties and Reactivity

- Hydrogen Bonding and Crystallinity: The methoxy group in (2-Methoxy-4-pyridinyl)phenyl-methanone can participate in weak hydrogen bonds, as seen in analogs like 1-(2-Hydroxy-4-methoxyphenyl)ethanone (). The hydroxyl group in the latter forms stronger O–H···O bonds (2.65 Å), enhancing crystallinity compared to purely methoxy-substituted systems .

- Electrophilic Reactivity: Brominated analogs () exhibit higher electrophilicity at the ketone carbon due to bromine’s electron-withdrawing effect, making them more reactive toward nucleophiles than their non-halogenated counterparts.

Spectroscopic and Analytical Comparisons

- Mass Spectrometry: Fragmentation patterns of diaryl ketones often involve cleavage of the ketone group. For example, 4-F-3-Methyl-α-PVP hydrochloride () shows characteristic [M+H]+ ions at m/z 308.1, with fragmentation at the pyrrolidinyl and ketone moieties. Similar behavior is expected for this compound .

- NMR Spectroscopy : In 4-F-3-Methyl-α-PVP, the ketone carbon resonates at δ 208 ppm (¹³C-NMR), while methoxy protons appear at δ 3.8–4.0 ppm (¹H-NMR). These shifts align with typical values for methoxy-substituted aryl ketones .

Biological Activity

(2-Methoxy-4-pyridinyl)phenyl-methanone, known by its CAS number 332133-57-0, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.

- Molecular Formula : C13H11NO2

- Molecular Weight : 213.23 g/mol

- Structure : The compound features a methoxy group attached to a pyridine ring, linked to a phenyl-methanone moiety, which contributes to its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In a comparative study involving various compounds, it demonstrated significant cytotoxicity against several cancer cell lines.

IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB453 | 29.1 |

| This compound | MCF-7 | 15.3 |

These results indicate that the compound is particularly effective against the MCF-7 breast cancer cell line, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| E. coli | Effective |

| S. aureus | Effective |

| A. flavus | Moderate |

| A. niger | Moderate |

The presence of the pyridine ring is believed to enhance the compound's interaction with microbial targets, leading to its bacteriostatic effects .

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed using the DPPH method. The results indicate that the compound can scavenge free radicals effectively.

Antioxidant Activity Data

| Measurement Method | EC50 (ppm) |

|---|---|

| DPPH Assay | 10.46 |

This data suggests that the compound could play a role in protecting cells from oxidative stress, which is crucial in various diseases including cancer and neurodegenerative disorders .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways related to cancer and inflammation.

- Antioxidant Pathways : It may enhance endogenous antioxidant defenses by modulating key signaling pathways.

- Interaction with DNA : Potential interactions with DNA could lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications on the biological activity of compounds related to this compound:

- Structural Variants : Variants with different substituents on the pyridine or phenyl rings showed altered potency against various cancer cell lines, indicating that small changes in structure can significantly impact biological activity .

- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.